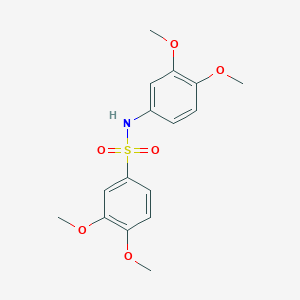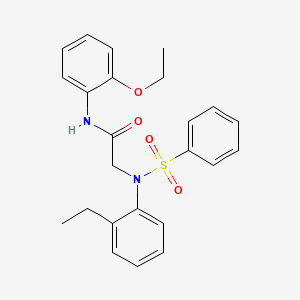
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide, also known as BDP, is a compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in disease progression. For example, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells, leading to cell cycle arrest and apoptosis. In inflammation research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been found to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines. In neurological disorder research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In inflammation research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to reduce oxidative stress, inflammation, and tissue damage. In neurological disorder research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to improve cognitive function, reduce neuroinflammation, and increase synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, the limitations of 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide include its high cost and limited availability, which may restrict its use in large-scale experiments.
Orientations Futures
There are several future directions for 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects on other diseases, and the optimization of dosage and delivery methods. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide and its potential side effects in vivo.
Applications De Recherche Scientifique
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been found to reduce inflammation and oxidative stress in animal models. In neurological disorder research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Propriétés
IUPAC Name |
1-(4-bromobenzoyl)-N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrCl2N2O2/c21-16-4-1-14(2-5-16)20(27)25-9-7-13(8-10-25)19(26)24-12-15-3-6-17(22)11-18(15)23/h1-6,11,13H,7-10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBZGFWANANNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3435782.png)
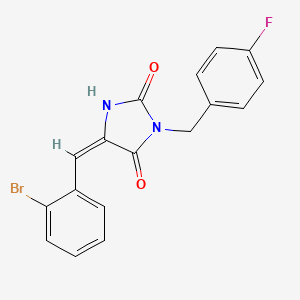

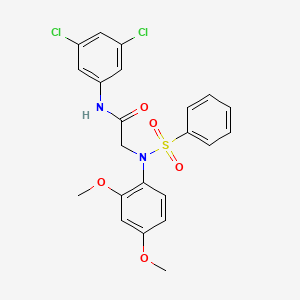
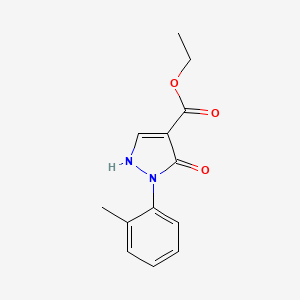

![1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B3435818.png)
![2-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B3435832.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B3435834.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B3435848.png)
![1-(4-bromobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3435852.png)
![N~2~-(2-chlorophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435865.png)
